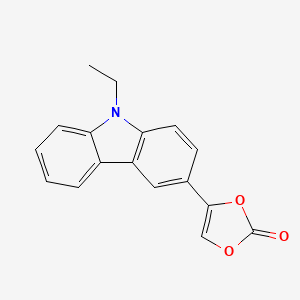

photoCORM-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

4-(9-ethylcarbazol-3-yl)-1,3-dioxol-2-one |

InChI |

InChI=1S/C17H13NO3/c1-2-18-14-6-4-3-5-12(14)13-9-11(7-8-15(13)18)16-10-20-17(19)21-16/h3-10H,2H2,1H3 |

InChI Key |

LNWWMBPIOGTCRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C3=COC(=O)O3)C4=CC=CC=C41 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Photoactivatable Carbon Monoxide-Releasing Molecules (PhotoCORMs)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Photoactivatable Carbon Monoxide-Releasing Molecules (PhotoCORMs), detailing their fundamental mechanism of action, quantitative characteristics, key biological pathways, and the experimental protocols used for their evaluation.

Introduction: The Advent of Controlled CO Delivery

Carbon monoxide (CO) is endogenously produced in mammals and functions as a critical gaseous signaling molecule, or gasotransmitter. It plays a significant role in a variety of physiological processes, including vasodilation, anti-inflammatory responses, and cytoprotection.[1] Despite its therapeutic potential, the clinical application of CO gas is hampered by its systemic toxicity and the difficulty in administering controlled, localized doses.[2][3]

Photoactivatable Carbon Monoxide-Releasing Molecules (PhotoCORMs) have emerged as a sophisticated solution to this challenge.[4] These molecules act as prodrugs that safely sequester CO until they are activated by light.[5] This photoactivation provides unparalleled spatiotemporal control over CO release, allowing for precise targeting of tissues and minimizing off-target effects. The development of PhotoCORMs activated by visible or near-infrared (NIR) light, which can penetrate biological tissues more effectively, is a key area of ongoing research.

Core Mechanism of Action: Light-Induced Decarbonylation

The fundamental mechanism of all PhotoCORMs is the absorption of a photon, which excites the molecule to a higher energy state and triggers the cleavage of a metal-CO bond or the decomposition of an organic scaffold, liberating CO.

Transition Metal-Based PhotoCORMs

The majority of PhotoCORMs are transition metal carbonyl complexes. The mechanism of CO release from these complexes is governed by the principles of photochemistry and coordination chemistry.

-

Photon Absorption and Excitation : The process begins when the metal complex absorbs a photon of a specific wavelength. This excites an electron from a lower-energy molecular orbital to a higher-energy one. In many designed PhotoCORMs, this involves a metal-to-ligand charge transfer (MLCT) transition.

-

Excited State and Bond Weakening : The population of an anti-bonding orbital (relative to the metal-CO bond) or the depopulation of a bonding orbital in the excited state weakens the π-backbonding between the metal center and the CO ligand. This labilizes the M-CO bond.

-

CO Dissociation : Following excitation, the complex rapidly undergoes a dissociative process, releasing one or more CO ligands. The remaining metal-containing fragment can then coordinate with a solvent molecule, such as water.

The specific pathway can vary. For instance, initial excitation to a singlet state may be followed by rapid intersystem crossing to a triplet state, from which CO dissociation occurs. The choice of metal (e.g., Manganese, Ruthenium, Iron) and the surrounding ligands is critical for tuning the absorption wavelength, quantum yield, and CO release kinetics.

Metal-Free Organic PhotoCORMs

An alternative class of PhotoCORMs is based on organic molecules that do not contain a metal center. These compounds offer the advantage of avoiding potential toxicity from the metal-containing byproducts.

Examples include derivatives of flavonols and quinolones. The mechanism often involves a photosensitized reaction with molecular oxygen.

-

Excitation and Intersystem Crossing : The organic molecule absorbs a photon and is promoted to an excited singlet state, which then converts to a more stable triplet state.

-

Reaction with Oxygen : The excited triplet-state molecule can react with ground-state oxygen (³O₂) to initiate a chemical cascade.

-

Decomposition and CO Release : This reaction leads to the oxidative decomposition of the organic scaffold, resulting in the formation of smaller, stable molecules and the release of CO.

Quantitative Data on Representative PhotoCORMs

The efficiency and applicability of a PhotoCORM are defined by several key quantitative parameters. The table below summarizes these properties for a selection of molecules from the literature, providing a basis for comparison.

| PhotoCORM Class | Specific Molecule | Activation λ (nm) | Quantum Yield (ΦCO) | CO Equiv. Released | Ref. |

| Manganese Carbonyl | Mn₂(CO)₁₀ | ~355 nm (UV) | - | 10 | |

| Mn₂(CO)₁₀ (with sensitizer) | 635 nm (Red) | - | All carbonyls | ||

| CORM-401 | - | - | 3.2 | ||

| Ruthenium Carbonyl | CORM-2 | - | - | - | |

| Iron Carbonyl | [Fe(PTA)(CO)₂(P(OEt)₃)₂]PF₆ | up to 800 nm (NIR) | - | - | |

| Metal-Free (Flavonol) | Flavonol-Porphyrin Hybrid (2-Zn) | 440 or 600 nm | 0.040 | 2.3 | |

| Metal-Free (Quinolone) | Quinolone Derivative (1) | 419 or 465 nm | 0.0045 | 0.90 |

Note: Quantum yield (Φ) is the ratio of the number of CO molecules released to the number of photons absorbed. Data are often context-dependent (e.g., solvent, presence of sensitizers).

Biological Signaling Pathways and Experimental Workflows

The therapeutic effects of CO delivered by PhotoCORMs are mediated through its interaction with various cellular targets. Below are diagrams illustrating a key signaling pathway influenced by CO and a typical experimental workflow for evaluating PhotoCORMs.

Caption: The CO-sGC-cGMP signaling pathway, a primary mechanism for CO-induced vasodilation.

Caption: A generalized experimental workflow for the preclinical evaluation of a novel PhotoCORM.

Detailed Experimental Protocols

Precise and reproducible methodologies are crucial for the evaluation of PhotoCORMs. The following sections outline standard protocols.

Protocol for Measuring CO Release: The Myoglobin Assay

This assay is the gold standard for quantifying CO release in an aqueous buffer. It relies on the spectral shift that occurs when CO displaces oxygen from oxymyoglobin (MbO₂) to form carbonmonoxyhemoglobin (MbCO).

Materials:

-

Horse heart myoglobin (Mb)

-

Sodium dithionite

-

Phosphate-buffered saline (PBS), pH 7.4

-

PhotoCORM stock solution (e.g., in DMSO or appropriate solvent)

-

Cuvette for UV-Vis spectrophotometer

-

Light source with a specific wavelength (e.g., LED, laser)

Procedure:

-

Preparation of Oxymyoglobin (MbO₂):

-

Dissolve myoglobin in PBS to a concentration of ~10-20 µM.

-

Add a few grains of sodium dithionite to reduce the metmyoglobin (Mb(III)) to deoxymyoglobin (Mb(II)). The solution will change from brown to deep red.

-

Gently bubble O₂ through the solution or expose it to air to form MbO₂. The formation can be confirmed by its characteristic Q-band peaks at 542 nm and 581 nm.

-

-

CO Release Measurement:

-

Place the MbO₂ solution in a cuvette inside a UV-Vis spectrophotometer.

-

Add a small aliquot of the PhotoCORM stock solution to the cuvette to achieve the desired final concentration.

-

Record an initial absorbance spectrum (t=0) in the dark.

-

Irradiate the cuvette with the light source for a defined period (e.g., 30 seconds).

-

Immediately after irradiation, record a new absorbance spectrum.

-

Repeat the irradiate-and-measure cycle until no further spectral changes are observed.

-

-

Data Analysis:

-

The formation of MbCO is monitored by the growth of its characteristic peaks at 540 nm and 579 nm and the decrease of the MbO₂ peaks.

-

The concentration of MbCO can be calculated using the Beer-Lambert law and the change in absorbance at a specific wavelength (e.g., 581 nm), using the following equation: [MbCO] = ΔA / (ε_MbCO - ε_MbO₂)

-

The total amount of CO released is determined from the final, stable MbCO concentration.

-

Protocol for Assessing In Vitro Cytotoxicity: MTT Assay

This protocol determines the effect of the light-activated PhotoCORM on cell viability.

Materials:

-

Adherent or suspension cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

PhotoCORM stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader (absorbance at 570 nm)

-

Light source for plate irradiation

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the PhotoCORM in a complete medium.

-

Remove the old medium from the cells and add 100 µL of the PhotoCORM-containing medium to the appropriate wells. Include vehicle-only controls.

-

Prepare two identical plates (or two halves of the same plate): one to be kept in the dark ("Dark Control") and one to be irradiated ("Light Exposed").

-

-

Photoactivation:

-

Irradiate the "Light Exposed" plate with the appropriate wavelength and dose of light. Ensure the "Dark Control" plate is shielded from light.

-

-

Incubation:

-

Return both plates to a standard cell culture incubator (37°C, 5% CO₂) for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control wells.

-

Plot viability versus PhotoCORM concentration for both dark and light conditions to determine the half-maximal inhibitory concentration (IC₅₀) and assess the photocytotoxicity index (IC₅₀ dark / IC₅₀ light).

-

References

A Technical Guide to the Synthesis and Characterization of a Visible Light-Activated PhotoCORM

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "photoCORM-2" does not correspond to a standardized nomenclature for a specific photoactivatable carbon monoxide-releasing molecule. Therefore, this guide will focus on a well-documented and representative visible light-activated photoCORM, fac-[MnBr(CO)₃(pbt)] (where pbt = 2-(2-pyridyl)benzothiazole), as a case study. The principles and techniques described herein are broadly applicable to the study of similar photoCORMs.

Introduction

Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a gasotransmitter with significant therapeutic potential. It plays crucial roles in various physiological processes, including vasodilation, anti-inflammatory responses, and neuromodulation. The challenge in harnessing CO's therapeutic benefits lies in its controlled and targeted delivery. Photoactivatable Carbon Monoxide-Releasing Molecules (photoCORMs) represent a promising solution, offering spatial and temporal control over CO release through the application of light. This guide provides a detailed technical overview of the synthesis and characterization of a representative manganese-based photoCORM, fac-[MnBr(CO)₃(pbt)].

Synthesis of fac-[MnBr(CO)₃(pbt)]

The synthesis of fac-[MnBr(CO)₃(pbt)] involves the reaction of manganese pentacarbonyl bromide with the bidentate ligand 2-(2-pyridyl)benzothiazole.

Experimental Protocol

Materials:

-

Manganese(I) pentacarbonyl bromide ([Mn(CO)₅Br])

-

2-(2-pyridyl)benzothiazole (pbt)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hexane, anhydrous

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Standard glassware for filtration and purification

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve manganese(I) pentacarbonyl bromide (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add a solution of 2-(2-pyridyl)benzothiazole (1.0 eq) in anhydrous dichloromethane dropwise while stirring at room temperature.

-

Allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, reduce the volume of the solvent in vacuo.

-

Precipitate the product by adding anhydrous hexane to the concentrated solution.

-

Collect the resulting solid by filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

The product can be further purified by recrystallization from a dichloromethane/hexane solvent system to yield the final product as a crystalline solid.

Characterization Techniques

Thorough characterization is essential to confirm the identity, purity, and photoresponsive properties of the synthesized photoCORM.

Spectroscopic Characterization

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a critical technique for characterizing metal carbonyl complexes. The number and position of the carbonyl (C≡O) stretching bands provide information about the geometry and electronic environment of the metal center. For fac-[MnBr(CO)₃(pbt)], the facial arrangement of the three carbonyl ligands results in two characteristic strong absorption bands in the IR spectrum.

Experimental Protocol (KBr Pellet Method):

-

Grind a small amount of the crystalline product (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Record the FTIR spectrum of the KBr pellet, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

3.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of the photoCORM. The absorption spectrum reveals the wavelengths of light that can be used to trigger CO release. The spectrum of fac-[MnBr(CO)₃(pbt)] is characterized by metal-to-ligand charge transfer (MLCT) bands.

Experimental Protocol:

-

Prepare a solution of the photoCORM of a known concentration in a suitable UV-transparent solvent (e.g., dichloromethane or acetonitrile).

-

Use a quartz cuvette with a defined path length (typically 1 cm).

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

A spectrum of the pure solvent should be used as a baseline.

3.1.3. Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to confirm the molecular weight of the synthesized complex.

Experimental Protocol:

-

Prepare a dilute solution of the photoCORM in a suitable solvent for ESI-MS, such as acetonitrile or methanol.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode. The spectrum is expected to show a peak corresponding to the [M-Br]⁺ ion.

Quantification of CO Release

3.2.1. Myoglobin Assay

The myoglobin assay is a widely used spectrophotometric method to quantify the amount of CO released from a CORM. It is based on the change in the absorption spectrum of myoglobin upon binding to CO.

Experimental Protocol:

-

Prepare a solution of horse heart myoglobin in a phosphate buffer (pH 7.4).

-

Reduce the myoglobin from its metmyoglobin (Fe³⁺) form to deoxymyoglobin (Fe²⁺) by adding a fresh solution of sodium dithionite.

-

Record the UV-Vis spectrum of the deoxymyoglobin solution.

-

Add a known concentration of the photoCORM solution to the deoxymyoglobin solution in a sealed cuvette.

-

Irradiate the sample with a light source of the appropriate wavelength.

-

Monitor the changes in the UV-Vis spectrum over time. The formation of carboxymyoglobin (Mb-CO) is indicated by the appearance of characteristic peaks.

-

The amount of CO released can be calculated from the change in absorbance using the known extinction coefficients of deoxymyoglobin and carboxymyoglobin.

Quantitative Data Summary

The following table summarizes the key quantitative data for the characterization of fac-[MnBr(CO)₃(pbt)].

| Parameter | Value | Technique |

| FTIR (νCO) | ~2027, 1930 cm⁻¹ | FTIR Spectroscopy |

| UV-Vis (λmax) | ~330 nm, ~430 nm | UV-Vis Spectroscopy |

| ESI-MS ([M-Br]⁺) | m/z ~393 | Mass Spectrometry |

| CO Release | Photoactivated | Myoglobin Assay |

Cellular Signaling Pathways of Carbon Monoxide

The therapeutic effects of CO released from photoCORMs are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for the rational design and application of photoCORMs in drug development.

Upon release from the photoCORM, CO can diffuse across cell membranes and interact with various intracellular targets. A primary target is soluble guanylate cyclase (sGC), which, when activated by CO, leads to the production of cyclic guanosine monophosphate (cGMP). Increased cGMP levels mediate a range of physiological effects, most notably vasodilation. Additionally, CO can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating inflammation and apoptosis. The activation of the Nrf2 pathway by CO also contributes to its anti-inflammatory and cytoprotective effects. Furthermore, CO can interact with mitochondria, modulating cellular respiration and influencing processes such as cell proliferation.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of a representative visible light-activated photoCORM, fac-[MnBr(CO)₃(pbt)]. The detailed experimental protocols and summary of quantitative data offer a practical resource for researchers in the field of drug development and inorganic chemistry. The elucidation of CO's cellular signaling pathways underscores the therapeutic potential of photoCORMs. Further research and development in this area will undoubtedly lead to novel and targeted therapies for a variety of diseases.

The Dawn of a New Therapeutic Modality: A Technical Guide to Light-Activated Carbon Monoxide-Releasing Molecules

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of carbon monoxide (CO), a gas endogenously produced in small amounts, is increasingly recognized for its potent anti-inflammatory, anti-apoptotic, and vasodilatory effects. However, the systemic toxicity associated with gaseous CO administration has been a significant barrier to its clinical translation. Light-activated carbon monoxide-releasing molecules (photoCORMs) have emerged as a sophisticated solution, offering precise spatiotemporal control over CO delivery. This guide provides a comprehensive overview of the core principles, experimental validation, and therapeutic promise of this innovative class of compounds.

Introduction to PhotoCORMs: Precision-Guided CO Delivery

PhotoCORMs are prodrugs that remain inert until activated by light of a specific wavelength, at which point they release their therapeutic payload of carbon monoxide. This on-demand release mechanism allows for targeted therapy, minimizing off-target effects and reducing the overall dosage required.[1][2] The activation spectrum of photoCORMs is a critical design parameter, with a significant research focus on developing molecules responsive to visible and near-infrared (NIR) light to enhance tissue penetration.[1][3]

The core structure of a photoCORM typically consists of a metal center (commonly manganese, ruthenium, or iron) coordinated to one or more carbonyl (CO) ligands and photosensitizing organic ligands.[4] More recently, purely organic photoCORMs are also being explored to mitigate potential metal toxicity. The choice of ligands dictates the molecule's photophysical properties, including its absorption maximum and CO release quantum yield.

Therapeutic Mechanisms of Action: The Signaling Roles of CO

Once released, carbon monoxide exerts its therapeutic effects by modulating several key signaling pathways. The primary mechanisms include anti-inflammatory and anti-apoptotic effects.

Anti-Inflammatory Pathway

Carbon monoxide has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while promoting the expression of the anti-inflammatory cytokine interleukin-10 (IL-10). This modulation is primarily mediated through the mitogen-activated protein kinase (MAPK) pathway.

Anti-Apoptotic Pathway

Carbon monoxide can inhibit apoptosis, or programmed cell death, through multiple mechanisms. One key pathway involves the prevention of mitochondrial outer membrane permeabilization (MOMP). CO can interact with the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) that act as signaling molecules. It can also modulate the activity of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, CO has been shown to upregulate the anti-apoptotic protein Bcl-2 and inhibit the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway.

References

- 1. Carbon monoxide has anti-inflammatory effects involving the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]

- 3. Carbon Monoxide Modulates Apoptosis by Reinforcing Oxidative Metabolism in Astrocytes: ROLE OF Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]

Navigating the Challenges of PhotoCORM Stability in Physiological Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of carbon monoxide (CO) has spurred the development of photoactivatable CO-releasing molecules (photoCORMs), offering precise spatiotemporal control over CO delivery. However, the transition from promising chemical entities to effective therapeutic agents is fraught with challenges, paramount among them being their stability in complex physiological conditions. This in-depth technical guide provides a comprehensive overview of photoCORM stability, detailing the critical factors influencing their behavior in biological media, the experimental protocols for their evaluation, and the downstream signaling pathways they modulate.

Understanding PhotoCORM Stability: A Balancing Act

The efficacy of a photoCORM is intrinsically linked to its ability to remain inert in the dark and efficiently release CO upon light activation. This delicate balance is heavily influenced by the physiological environment. Key factors affecting stability include:

-

Solvent and pH: The aqueous and pH-buffered environment of the body can lead to hydrolytic degradation or alterations in the coordination sphere of the metal center, potentially causing premature CO release or inactivation.[1][2][3]

-

Biological Nucleophiles: Molecules such as glutathione, present in high concentrations within cells, can react with the photoCORM, leading to ligand exchange reactions and CO release in the absence of light.[3][4] For example, the half-life of CORM-3 plummets from 98 hours in distilled water to a mere 3.6 minutes in human plasma due to interactions with biomolecules.

-

Redox Environment: The cellular redox state can influence the oxidation state of the metal center in the photoCORM, which in turn can affect its stability and CO-releasing properties.

An ideal photoCORM should exhibit high stability in the dark within biological media, ensuring that the therapeutic action is solely initiated by light.

Quantitative Assessment of PhotoCORM Stability

Precise and reproducible quantification of photoCORM stability and CO release is crucial for preclinical development. The following tables summarize key stability data for representative photoCORMs under various conditions.

| PhotoCORM | Medium | Half-life (t½) in Dark | Excitation Wavelength (nm) | Quantum Yield (Φ) | Reference |

| CORM-3 | Distilled Water (37°C) | 98 hours | - | - | |

| Human Plasma | 3.6 minutes | - | - | ||

| [Re(bpy)(CO)₃(thp)]⁺ | Aerated Phosphate Buffer (pH 7.4, 37°C) | > 12 hours | 365 | 0.21 | |

| 405 | 0.11 | ||||

| fac-[MnBr(CO)₃(pbt)] | DMSO, CH₂Cl₂, Acetonitrile, DMSO-water, Acetonitrile-water | Prolonged stability | Broadband visible (>440) | - | |

| (CO)₅ReMn(CO)₃(phen) | Aerobic Acetonitrile (37°C) | > 16 hours | 659 | 0.39 |

Table 1: Stability and Photorelease Properties of Selected PhotoCORMs.

| PhotoCORM | Solvent | Apparent Rate of CO Photorelease (k_CO) | Reference |

| fac-[MnBr(CO)₃(pbt)] | Dichloromethane | 4.32 ± 0.01 min⁻¹ | |

| Acetonitrile | 1.05 ± 0.01 min⁻¹ |

Table 2: CO Photorelease Rates for fac-[MnBr(CO)₃(pbt)].

Key Experimental Protocols for Stability Assessment

Detailed and standardized methodologies are essential for comparing the stability and efficacy of different photoCORMs.

Myoglobin Assay for CO Release Quantification

This spectrophotometric assay is the most common method for quantifying CO release. It relies on the strong binding of CO to deoxymyoglobin (Mb) to form carboxymyoglobin (MbCO), which has a distinct absorption spectrum.

Protocol:

-

Preparation of Deoxymyoglobin Solution:

-

Prepare a solution of myoglobin from equine skeletal muscle in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

To reduce the ferric (Fe³⁺) heme iron to the ferrous (Fe²⁺) state, add a slight excess of sodium dithionite. The solution will change color from brown to red.

-

-

CO Release Measurement:

-

In a cuvette, add the deoxymyoglobin solution.

-

Add a known concentration of the photoCORM solution (typically dissolved in a minimal amount of a compatible solvent like DMSO, ensuring the final solvent concentration is low, e.g., <0.5%).

-

To initiate CO release, irradiate the cuvette with a light source of the appropriate wavelength.

-

-

Spectrophotometric Monitoring:

-

Record the UV-Vis absorption spectrum at regular intervals.

-

Monitor the decrease in the deoxymyoglobin peak (around 435 nm) and the increase in the characteristic Q-bands of MbCO at 540 nm and 579 nm.

-

-

Quantification:

-

Calculate the concentration of MbCO formed using the Beer-Lambert law and the known extinction coefficient of MbCO.

-

From this, determine the amount of CO released from the photoCORM.

-

Infrared Spectroscopy for Monitoring PhotoCORM Decomposition

Infrared (IR) spectroscopy is a powerful tool for directly observing the metal-carbonyl bonds and detecting gaseous CO.

Protocol:

-

Attenuated Total Reflection (ATR)-IR Spectroscopy (for solution phase):

-

Place a solution of the photoCORM in the ATR-IR cell.

-

Acquire an initial IR spectrum, focusing on the ν(CO) stretching frequencies, which are characteristic of the metal-carbonyl bonds.

-

Irradiate the sample with the appropriate wavelength of light.

-

Record IR spectra over time to monitor the decrease in the intensity of the ν(CO) bands, indicating the decomposition of the photoCORM.

-

-

Gas-Phase IR Spectroscopy (for gaseous CO detection):

-

Place the photoCORM solution in a sealed chamber connected to a gas-phase IR cell.

-

Irradiate the solution to induce CO release.

-

Continuously flow the headspace gas through the IR cell.

-

Monitor the appearance and increase of the characteristic rotational-vibrational absorption bands of gaseous CO (around 2143 cm⁻¹).

-

Cellular Viability Assays

Assessing the cytotoxicity of the photoCORM and its photoproducts is crucial. Assays like the PrestoBlue or MTT assay are commonly used.

Protocol (using PrestoBlue):

-

Cell Culture:

-

Plate cells (e.g., a relevant human cell line) in a 96-well plate and culture until they reach the desired confluency.

-

-

Treatment:

-

Treat the cells with varying concentrations of the photoCORM. Include control groups: untreated cells, cells treated with the photoproducts alone (if available), and a vehicle control.

-

-

Light Exposure:

-

For the experimental group, expose the cells to light of the appropriate wavelength and duration to trigger CO release. Keep a parallel set of plates treated with the photoCORM in the dark.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

Viability Assessment:

-

Add PrestoBlue reagent to each well and incubate for the recommended time.

-

Measure the fluorescence or absorbance according to the manufacturer's instructions.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the downstream effects of CO released from photoCORMs is essential for their rational design and application. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of CO and a generalized experimental workflow for photoCORM stability assessment.

Caption: Key signaling pathways modulated by carbon monoxide released from photoCORMs.

Caption: A generalized experimental workflow for the assessment of photoCORM stability and efficacy.

Conclusion

The stability of photoCORMs in physiological conditions is a multifaceted challenge that requires rigorous and systematic evaluation. By understanding the factors that influence their stability and employing robust experimental protocols, researchers can design and develop next-generation photoCORMs with enhanced therapeutic potential. The methodologies and data presented in this guide serve as a foundational resource for scientists and drug development professionals working to harness the power of light-activated CO delivery for the treatment of a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]

- 4. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]

The Aqueous Challenge: A Technical Guide to the Solubility of Photoactivatable Carbon Monoxide-Releasing Molecules (photoCORMs)

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of carbon monoxide (CO) is increasingly recognized, with photoactivatable carbon monoxide-releasing molecules (photoCORMs) emerging as a promising modality for controlled CO delivery. A critical hurdle in their clinical translation is ensuring adequate solubility in aqueous environments to enable systemic administration and bioavailability. This technical guide provides an in-depth analysis of the aqueous solubility of photoCORMs, summarizing key quantitative data, detailing experimental protocols for solubility determination, and visualizing the core signaling pathways activated by CO release.

Quantitative Aqueous Solubility of PhotoCORMs

The aqueous solubility of photoCORMs is intrinsically linked to their molecular structure, primarily the nature of the ligands coordinated to the metal center. Hydrophilic moieties are often incorporated into the ligand scaffold to enhance water solubility. The following table summarizes available quantitative solubility data for several classes of photoCORMs.

| PhotoCORM | Metal Center | Ligand(s) | Aqueous Medium | Solubility | Reference(s) |

| --INVALID-LINK-- | Ruthenium | 1,3,5-triaza-7-phosphaadamantane (PTA), Cyclopentadienyl (Cp) | Water | 320 mg/mL | [1] |

| [Mn(CO)3(pbt)(PTA)]CF3SO3 | Manganese | 2-(pyridyl)benzothiazole (pbt), 1,3,5-triaza-7-phosphaadamantane (PTA) | Aqueous Media | 10.28 ± 0.11 mM | [2] |

| [Re(CO)3(pbt)(PTA)]CF3SO3 | Rhenium | 2-(pyridyl)benzothiazole (pbt), 1,3,5-triaza-7-phosphaadamantane (PTA) | Aqueous Media | 8.22 ± 0.06 mM | [2] |

| [MnBr(CO)3(pyTAm)] | Manganese | 2-(pyridyl)imino-triazaadamantane (pyTAm) | Water, PBS | "Highly soluble" | [3][4] |

| fac-[Re(bpy)(CO)3(thp)]+ | Rhenium | 2,2′-bipyridine (bpy), tris(hydroxymethyl)phosphine (thp) | Aqueous Media | Soluble and stable | |

| [Mn(CO)3(tpm)]+ | Manganese | tris(pyrazolyl)methane (tpm) | Water | Good water-solubility | |

| fac-[MnBr(CO)3(pbt)] | Manganese | 2-(2-pyridyl)benzthiazole (pbt) | Acetonitrile–water (40:60, v/v), DMSO–water (20:80 v/v) | Appreciable solubility for biological studies | |

| Rhenium(I) tricarbonyl complexes with PTA, THP, or DAPTA ligands | Rhenium | 1,10-phenanthroline derivatives, PTA, THP, or DAPTA | Aqueous solutions | Water-soluble |

Experimental Protocols for Determining Aqueous Solubility

Accurate and reproducible determination of aqueous solubility is paramount in the preclinical development of photoCORMs. The following is a generalized protocol synthesized from standard methodologies for metal complexes and drug-like compounds.

Objective

To determine the quantitative aqueous solubility of a photoCORM in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a controlled temperature (e.g., 25 °C or 37 °C).

Materials

-

PhotoCORM compound (solid, crystalline form preferred)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Organic solvent for stock solution (e.g., DMSO, acetonitrile)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm pore size)

Procedure: Shake-Flask Method (Equilibrium Solubility)

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of the photoCORM into a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of pre-warmed PBS (pH 7.4) to the vial.

-

Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vial for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Visually inspect the vial to confirm the presence of undissolved solid.

-

-

Sample Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostatic shaker for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the supernatant through a syringe filter (0.22 µm) to remove any remaining micro-particulates. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Quantification:

-

Prepare a series of standard solutions of the photoCORM of known concentrations in the same aqueous buffer.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the photoCORM in the filtered supernatant by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility of the photoCORM.

-

Procedure: Kinetic Solubility Assay (High-Throughput Screening)

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of the photoCORM in a suitable organic solvent (e.g., 10 mM in DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the photoCORM stock solution to a larger volume of PBS (pH 7.4) to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Mix the solution thoroughly and incubate at a controlled temperature for a shorter period (e.g., 1-2 hours).

-

Measure the turbidity of the solution using a nephelometer or the absorbance at a specific wavelength using a plate reader. The point at which precipitation is observed provides an estimate of the kinetic solubility.

-

Signaling Pathways of Carbon Monoxide

Upon photoactivation, photoCORMs release CO, which then interacts with various cellular targets to elicit a range of physiological responses. The two primary signaling pathways modulated by CO are the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway and the mitogen-activated protein kinase (MAPK) pathways.

CO-sGC-cGMP Signaling Pathway

Carbon monoxide can bind to the heme moiety of soluble guanylate cyclase (sGC), leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating downstream targets such as protein kinase G (PKG), which in turn phosphorylates various proteins, leading to physiological effects like vasodilation, inhibition of platelet aggregation, and neurotransmission.

CO and Mitogen-Activated Protein Kinase (MAPK) Signaling

Carbon monoxide can also modulate the activity of several mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK, ERK, and JNK pathways. The activation of these pathways by CO is often linked to its anti-inflammatory, anti-apoptotic, and cytoprotective effects. For instance, CO can activate the p38 MAPK pathway, which in turn can lead to the expression of various protective genes.

Experimental Workflow for PhotoCORM Solubility and Bioactivity Assessment

The development and characterization of water-soluble photoCORMs involve a multi-step process, from initial synthesis to the evaluation of their biological activity. The following workflow outlines the key experimental stages.

References

- 1. Effects of carbon monoxide-releasing molecules on cGMP levels and soluble guanylate cyclase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Light-triggered CO delivery by a water-soluble and biocompatible manganese photoCORM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Light-triggered CO delivery by a water-soluble and biocompatible manganese photoCORM. | Semantic Scholar [semanticscholar.org]

The Core Photochemistry of Metal Carbonyl Complexes: An In-depth Technical Guide for Researchers and Drug Development Professionals

An exploration into the fundamental photochemical processes of metal carbonyl complexes, detailing experimental methodologies, quantitative data, and the application of these principles in the development of photoactivated therapeutic agents.

The study of the photochemistry of metal carbonyl complexes has a rich history, driven by their remarkable photosensitivity and the unique properties of the carbon monoxide ligand.[1][2] Upon absorption of light, these complexes undergo a variety of transformations, most notably the dissociation of one or more CO ligands.[3][4] This photoreactivity forms the basis for their application in organic synthesis, catalysis, and more recently, in the burgeoning field of medicinal chemistry as light-activated carriers for the therapeutic gas, carbon monoxide.[3] This guide provides a comprehensive overview of the core photochemical principles, experimental techniques used to study these processes, and the translation of this fundamental knowledge into the development of novel drug candidates.

Fundamental Photochemical Processes

The photochemistry of metal carbonyls is largely dictated by the nature of their electronic transitions. Absorption of a UV-visible photon promotes the complex to an excited state, which then dictates the subsequent chemical reaction.

Electronic Transitions and Photodissociation

The primary photochemical event for most simple metal carbonyls is the dissociation of a CO ligand. This process is typically initiated by the excitation of an electron from a metal-centered d-orbital to a metal-to-ligand charge-transfer (MLCT) state. This excited state is often short-lived and rapidly undergoes a non-radiative transition (intersystem crossing) to a dissociative ligand-field (d-d) excited state. Population of this anti-bonding d-orbital weakens the metal-CO bond, leading to CO dissociation, often within a picosecond of light absorption.

In the gas phase, the absorption of a single photon can lead to the loss of multiple CO ligands due to the high internal energy of the photoexcited molecule. However, in solution or in a low-temperature matrix, the excess energy is rapidly dissipated to the surrounding solvent or matrix molecules, resulting in the loss of only a single CO ligand. The resulting coordinatively unsaturated metal carbonyl fragment is highly reactive and will readily coordinate with a solvent molecule to form a solvated intermediate.

Wavelength-Dependent Photochemistry

In substituted metal carbonyls and complexes with metal-metal bonds, multiple photochemical pathways can exist. The relative quantum yields of these competing reactions are often dependent on the wavelength of the irradiating light. This wavelength dependence arises from the fact that different electronic transitions can be accessed by varying the excitation energy, leading to the population of different excited states with distinct reactivities. Careful selection of the photolysis wavelength is therefore crucial for controlling the photochemical outcome.

Quantitative Data in Metal Carbonyl Photochemistry

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of moles of a reactant consumed or product formed to the number of einsteins (moles of photons) absorbed. For many simple metal carbonyls, such as Fe(CO)₅ and Cr(CO)₆, the quantum yield for the photodissociation of a single CO ligand in solution is close to unity, indicating a very efficient process.

| Metal Carbonyl | Excitation Wavelength (nm) | Solvent | Quantum Yield (Φ) for CO Dissociation | Reference |

| Cr(CO)₆ | 366 | Cyclohexane | ~1.0 | |

| Mo(CO)₆ | 366 | Cyclohexane | ~1.0 | |

| W(CO)₆ | 366 | Cyclohexane | ~1.0 | |

| Fe(CO)₅ | 254 | Heptane | ~1.0 | |

| W(CO)₅(pyridine) | 436 | Isooctane | 0.63 (for pentene substitution of pyridine) | |

| W(CO)₅(pyridine) | 254 | Isooctane | 0.3 (for pentene substitution of pyridine) |

Table 1: Selected Quantum Yields for Photochemical Reactions of Metal Carbonyls.

Experimental Protocols for Studying Metal Carbonyl Photochemistry

A variety of specialized techniques are employed to investigate the transient species and reaction dynamics involved in the photochemistry of metal carbonyls.

Flash Photolysis

Flash photolysis is a pump-probe technique used to study the kinetics of photochemical reactions. A short, intense pulse of light (the "pump") initiates the photochemical reaction, and a second, weaker beam of light (the "probe") monitors the changes in absorption of the sample as a function of time after the flash. This allows for the detection and characterization of short-lived intermediates.

Methodology:

-

Sample Preparation: A solution of the metal carbonyl complex is prepared in a suitable solvent and placed in a cuvette. The solution is typically deoxygenated to prevent quenching of excited states or reaction with intermediates.

-

Excitation: The sample is irradiated with a short pulse of light from a laser or a flash lamp. The wavelength of the excitation pulse is chosen to correspond to an absorption band of the metal carbonyl.

-

Probing: A continuous or pulsed beam of light from a separate source is passed through the sample at a right angle to the excitation beam. The intensity of the probe beam is monitored by a detector, such as a photodiode or a photomultiplier tube.

-

Data Acquisition: The change in absorbance of the sample at a specific wavelength is recorded as a function of time after the excitation flash. This provides kinetic information about the formation and decay of transient species.

Matrix Isolation

Matrix isolation is a technique used to trap and study highly reactive species, such as the primary photoproducts of metal carbonyl dissociation, at very low temperatures (typically 10-20 K). The metal carbonyl is co-deposited with a large excess of an inert gas (e.g., argon, neon) onto a cold, transparent window. The inert gas forms a rigid solid matrix that isolates the individual metal carbonyl molecules, preventing them from reacting with each other.

Methodology:

-

Sample Preparation: A gaseous mixture of the volatile metal carbonyl and an inert matrix gas is prepared.

-

Deposition: The gas mixture is slowly deposited onto a cold substrate (e.g., a CsI or BaF₂ window) maintained at cryogenic temperatures within a high-vacuum chamber.

-

Photolysis: The isolated metal carbonyl molecules in the matrix are irradiated with UV or visible light of a specific wavelength to induce photodissociation.

-

Spectroscopic Analysis: The species trapped in the matrix are characterized by various spectroscopic techniques, most commonly infrared (IR) and UV-visible absorption spectroscopy. The ν(CO) stretching frequencies in the IR spectrum are particularly informative for identifying the resulting metal carbonyl fragments.

Quantum Yield Determination

The quantum yield of a photochemical reaction can be determined by measuring the rate of the reaction and the intensity of the light absorbed by the sample. A common method involves using a chemical actinometer, which is a chemical system with a known quantum yield, to calibrate the light source. Alternatively, the photon flux of the light source can be measured directly using a calibrated photodiode or a spectrophotometer.

Methodology (using a calibrated light source):

-

Measure Photon Flux: The photon flux of the irradiation source (e.g., an LED) is measured using a calibrated spectrophotometer.

-

Prepare Sample: A solution of the metal carbonyl of known concentration is prepared in a cuvette.

-

Irradiation and Monitoring: The sample is irradiated with the calibrated light source, and the change in absorbance at a wavelength corresponding to the reactant or product is monitored over time using a UV-Vis spectrometer.

-

Calculate Absorbed Photons: The number of photons absorbed by the sample is calculated from the photon flux and the absorbance of the solution.

-

Determine Moles Reacted: The number of moles of the reactant that have reacted is determined from the change in absorbance using the Beer-Lambert law.

-

Calculate Quantum Yield: The quantum yield is calculated by dividing the moles of reactant consumed by the moles of photons absorbed.

Applications in Drug Development: PhotoCORMs

The ability to release carbon monoxide upon illumination has led to the development of photoactivated CO-releasing molecules (photoCORMs). CO is an endogenous signaling molecule with a range of therapeutic effects, including anti-inflammatory, anti-apoptotic, and vasodilatory properties. PhotoCORMs offer a way to deliver CO to specific tissues in a spatially and temporally controlled manner, minimizing systemic toxicity.

Mechanism of Action of CO

Once released from the photoCORM, CO can diffuse into cells and interact with various biological targets. A primary target is soluble guanylate cyclase (sGC). Binding of CO to the heme moiety of sGC activates the enzyme, leading to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, particularly p38 MAPK. Activation of these pathways is responsible for many of the therapeutic effects of CO, such as the downregulation of pro-inflammatory cytokines and the inhibition of apoptosis.

Conclusion

The photochemistry of metal carbonyl complexes is a mature yet continually evolving field of study. A deep understanding of the fundamental principles of light absorption, excited-state dynamics, and reaction mechanisms is essential for both fundamental research and the development of practical applications. The ability to control the release of carbon monoxide with light has opened up exciting new avenues in medicinal chemistry, with photoCORMs showing great promise as next-generation therapeutics. Continued research into the design of novel photoCORMs with tailored photophysical properties and enhanced biological activity will be crucial for translating these fascinating molecules from the laboratory to the clinic.

References

The Dawn of a Gaseous Messenger: An In-depth Technical Guide to Early Research on Ruthenium-Based CO-Releasing Molecules

For Researchers, Scientists, and Drug Development Professionals

The discovery that carbon monoxide (CO), endogenously produced in small amounts, acts as a crucial signaling molecule, akin to nitric oxide, revolutionized our understanding of cellular communication and regulation. This realization sparked a quest for therapeutic agents capable of delivering controlled and targeted doses of CO. Among the pioneering solutions were ruthenium-based CO-releasing molecules (CORMs), which offered a tangible means to harness the therapeutic potential of this gaseous messenger. This technical guide delves into the foundational research on these molecules, focusing on the two most widely studied early examples: CORM-2 and CORM-3. We will explore their synthesis, mechanisms of CO release, key biological effects, and the experimental protocols that underpinned this seminal work.

Core Compounds: CORM-2 and CORM-3

The early landscape of ruthenium-based CORMs was dominated by two key players: the water-insoluble tricarbonyldichlororuthenium(II) dimer, [Ru(CO)₃Cl₂]₂ (CORM-2), and its water-soluble derivative, tricarbonylchloro(glycinato)ruthenium(II), Ru(CO)₃Cl(glycinate) (CORM-3).[1] These compounds were instrumental in the initial in vitro and in vivo studies that aimed to elucidate the biological functions of CO.

Synthesis of Early Ruthenium-Based CORMs

Detailed experimental protocols for the synthesis of these foundational molecules are crucial for reproducibility and further development.

Experimental Protocol: Synthesis of Tricarbonyldichlororuthenium(II) dimer (CORM-2)

While CORM-2 is now commercially available, early research relied on its synthesis from ruthenium trichloride. The following is a general procedure based on literature descriptions.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Formic acid (98-100%)

-

Hydrochloric acid (concentrated)

-

Carbon monoxide (CO) gas

-

Schlenk line and appropriate glassware

Procedure:

-

A solution of ruthenium(III) chloride hydrate in a mixture of formic acid and hydrochloric acid is prepared in a Schlenk flask.

-

The flask is connected to a CO manifold, and the solution is heated under a CO atmosphere. The reaction is typically carried out at a temperature of 70-100 °C.

-

The reaction progress is monitored by the change in color of the solution.

-

Upon completion, the solution is cooled, and the product, [Ru(CO)₃Cl₂]₂, precipitates as a pale yellow solid.

-

The solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried under vacuum.

Experimental Protocol: Synthesis of Tricarbonylchloro(glycinato)ruthenium(II) (CORM-3)

The synthesis of the water-soluble CORM-3 was a significant advancement, enabling a broader range of biological experiments. The protocol is adapted from Clark et al., 2003.

Materials:

-

Tricarbonyldichlororuthenium(II) dimer ([Ru(CO)₃Cl₂]₂)

-

Glycine

-

Sodium hydroxide (NaOH)

-

Methanol

-

Distilled water

Procedure:

-

Tricarbonyldichlororuthenium(II) dimer is dissolved in methanol.

-

An aqueous solution of glycine, neutralized with sodium hydroxide, is prepared separately.

-

The glycine solution is added to the methanolic solution of the ruthenium dimer.

-

The reaction mixture is stirred at room temperature for a specified period, typically several hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with a suitable solvent to remove any unreacted starting materials and byproducts.

-

The final product, Ru(CO)₃Cl(glycinate), is obtained as a white to off-white solid.

Quantifying the Messenger: CO Release from Ruthenium-Based CORMs

A critical aspect of CORM research is the ability to accurately measure the rate and amount of CO released. The myoglobin assay became the gold standard for this purpose in early studies.

Experimental Protocol: Myoglobin Assay for CO Release

This spectrophotometric assay is based on the change in the absorbance spectrum of myoglobin upon binding to CO.

Materials:

-

Horse skeletal muscle myoglobin

-

Sodium dithionite

-

Phosphate-buffered saline (PBS), pH 7.4

-

CORM solution (e.g., CORM-2 dissolved in DMSO, CORM-3 dissolved in water)

-

Spectrophotometer

Procedure:

-

A solution of myoglobin in PBS is prepared in a cuvette.

-

A fresh solution of sodium dithionite is added to the myoglobin solution to reduce the heme iron from Fe³⁺ (metmyoglobin) to Fe²⁺ (deoxymyoglobin). The cuvette is sealed to prevent re-oxidation.

-

The absorbance spectrum of deoxymyoglobin is recorded (characteristic peak around 435 nm).

-

The CORM solution is injected into the cuvette.

-

The change in the absorbance spectrum is monitored over time as CO is released and binds to deoxymyoglobin, forming carboxymyoglobin (with characteristic peaks at around 423, 540, and 579 nm).

-

The amount of CO released is calculated from the change in absorbance at a specific wavelength using the Beer-Lambert law. The half-life of CO release can be determined by fitting the kinetic data.

Quantitative Data on CO Release

The following table summarizes key quantitative data from early studies on the CO-releasing properties of CORM-2 and CORM-3.

| CORM | Solvent/Medium | Half-life (t½) of CO Release | Moles of CO Released per Mole of CORM | Reference |

| CORM-2 | DMSO/PBS | ~21 min | ~0.7 | (Not specified in provided results) |

| CORM-3 | PBS (pH 7.4) | ~1 min | ~1 | [2] |

| CORM-3 | Krebs-Henseleit buffer | Rapid release within 10 min | ~1 | [2] |

Biological Effects and Underlying Signaling Pathways

Early research quickly established that ruthenium-based CORMs exerted a range of biological effects, primarily attributed to the released CO. These include vasorelaxation and anti-inflammatory responses.

Vasorelaxant Effects

One of the first and most profound biological effects observed was the ability of CORMs to induce vasorelaxation.

Experimental Protocol: Assessment of Vasorelaxant Effects in Aortic Rings

This ex vivo method is a classic pharmacological preparation to study the effects of compounds on vascular tone.

Materials:

-

Isolated thoracic aorta from a rat or mouse

-

Krebs-Henseleit buffer

-

Phenylephrine (or other vasoconstrictor)

-

CORM solution

-

Organ bath system with force transducer

Procedure:

-

The thoracic aorta is carefully dissected and cut into rings of 2-3 mm in width.

-

The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37 °C and bubbled with 95% O₂ / 5% CO₂.

-

The rings are allowed to equilibrate under a resting tension of 1-2 g.

-

The rings are pre-contracted with a vasoconstrictor, such as phenylephrine, to induce a stable tone.

-

Once a stable contraction is achieved, the CORM solution is added to the organ bath in a cumulative concentration-dependent manner.

-

The relaxation of the aortic rings is recorded by a force transducer and expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

The vasorelaxant effects of CO are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.

Caption: CO-mediated vasorelaxation signaling pathway.

Anti-inflammatory Effects

Another key area of early investigation was the anti-inflammatory properties of CORMs. These effects are often studied in macrophages, key cells of the innate immune system.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This assay measures the ability of a compound to suppress the production of inflammatory mediators in activated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

CORM solution

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

Procedure:

-

RAW 264.7 cells are seeded in a multi-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the CORM for a short period (e.g., 1 hour).

-

The macrophages are then stimulated with LPS to induce an inflammatory response.

-

After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of nitric oxide (NO), a key inflammatory mediator, in the supernatant is determined using the Griess reagent.

-

The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, are measured using specific ELISA kits.

-

A decrease in the production of NO and these cytokines in the presence of the CORM indicates an anti-inflammatory effect.

The anti-inflammatory actions of CO are complex and involve the modulation of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways.

Caption: Experimental workflow for in vitro anti-inflammatory assay.

Concluding Remarks

The early research on ruthenium-based CO-releasing molecules laid a critical foundation for the development of CO-based therapeutics. The synthesis and characterization of CORM-2 and CORM-3, coupled with the development and application of robust experimental protocols, provided the first concrete evidence of the pharmacological potential of controlled CO delivery. While the field has since evolved to include a diverse array of CORMs with various activation mechanisms and targeting strategies, the pioneering work with these simple ruthenium carbonyl complexes remains a cornerstone of our understanding and a testament to the ingenuity of early researchers in harnessing the power of a gaseous signaling molecule. This guide serves as a technical resource for those seeking to understand the origins of this exciting field and to build upon its foundational discoveries.

References

A Technical Guide to Carbon Monoxide-Releasing Molecules (CORMs) for Pharmacological Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dual Nature of Carbon Monoxide and the Dawn of CORMs

Carbon monoxide (CO), long known as a "silent killer" due to its high-affinity binding to hemoglobin, has in recent decades been unmasked as a crucial endogenous signaling molecule, a gasotransmitter, alongside nitric oxide (NO) and hydrogen sulfide (H₂S)[1]. Produced in small, regulated amounts by the enzyme heme oxygenase (HO), CO plays a vital role in a myriad of physiological processes, including vasodilation, neurotransmission, and the modulation of inflammation and apoptosis[1][2]. The therapeutic potential of harnessing these effects has been recognized, but the systemic administration of CO gas is fraught with challenges, including the risk of toxicity and the difficulty in targeting specific tissues[2].

To overcome these limitations, a new class of compounds known as CO-releasing molecules (CORMs) has been developed. These molecules are designed to carry and deliver controlled amounts of CO to biological systems, offering a safer and more targeted approach to CO-based therapies[3]. The first therapeutic use of a metal carbonyl complex to deliver CO dates back to 1891 with nickel tetracarbonyl, but the modern era of CORM research was truly initiated in 2002. Since then, a diverse array of CORMs has been synthesized and investigated for a wide range of therapeutic applications, from anti-inflammatory and cardioprotective agents to anticancer and antimicrobial therapies.

This technical guide provides an in-depth overview of CORMs for researchers and professionals in pharmacology and drug development. It covers the core principles of CORM classification, mechanisms of action, experimental evaluation, and the key signaling pathways they modulate, while also addressing the challenges in their clinical translation.

Classification of CO-Releasing Molecules

CORMs are a structurally diverse group of compounds, broadly categorized based on their chemical nature and the mechanism by which they release CO.

2.1. Metal-Based CORMs: The most extensively studied class of CORMs are transition metal carbonyl complexes. These compounds feature one or more CO molecules coordinated to a central metal ion, such as ruthenium (Ru), manganese (Mn), iron (Fe), or cobalt (Co). The release of CO from these complexes is typically triggered by a specific stimulus.

2.2. Non-Metal-Based CORMs: To circumvent potential toxicity associated with heavy metals, non-metal-based CORMs have been developed. A notable example is CORM-A1 (sodium boranocarbonate), which releases CO upon protonation in aqueous solutions.

2.3. Triggering Mechanisms for CO Release: The therapeutic efficacy of CORMs is highly dependent on the controlled release of CO at the target site. Various trigger mechanisms have been engineered into CORM design:

-

Spontaneous/Solvent-Induced Release: Some CORMs release CO upon dissolution in a solvent, often through ligand exchange with solvent molecules.

-

Light-Induced Release (PhotoCORMs): These CORMs are stable in the dark but release CO upon irradiation with light of a specific wavelength. This allows for precise spatiotemporal control over CO delivery.

-

Enzyme-Triggered Release: These CORMs are designed to be activated by specific enzymes that are often overexpressed in pathological conditions, thereby enabling targeted CO release.

-

pH-Dependent Release: Certain CORMs are engineered to release CO in response to changes in pH, which can be exploited to target acidic microenvironments, such as those found in tumors.

Key Signaling Pathways Modulated by CORMs

The therapeutic effects of CO are mediated through its interaction with various cellular targets, leading to the modulation of several key signaling pathways.

3.1. Soluble Guanylate Cyclase (sGC) - Cyclic Guanosine Monophosphate (cGMP) Pathway: One of the most well-characterized targets of CO is soluble guanylate cyclase (sGC), a heme-containing enzyme. CO binds to the ferrous heme iron of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as smooth muscle relaxation and vasodilation. While nitric oxide (NO) is a much more potent activator of sGC, CO-mediated activation is still physiologically significant.

3.2. p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK signaling cascade is a crucial regulator of cellular responses to stress, inflammation, and apoptosis. CO has been shown to activate the p38 MAPK pathway, which contributes to its anti-inflammatory and cytoprotective effects. The activation of p38 MAPK by CO can lead to the modulation of various downstream targets, including transcription factors and other kinases, ultimately influencing gene expression and cellular fate.

3.3. Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. CO has been shown to activate the Nrf2-ARE pathway, contributing to its protective effects against oxidative stress.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ru(CO)3Cl(Glycinate) (CORM-3): A Carbon Monoxide–Releasing Molecule with Broad-Spectrum Antimicrobial and Photosensitive Activities Against Respiration and Cation Transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Novel Metal Centers for Photoactivatable Carbon Monoxide-Releasing Molecules (PhotoCORMs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of carbon monoxide (CO) has garnered significant interest in recent years. Despite its historical association with toxicity, at low, controlled concentrations, CO exhibits a range of beneficial physiological effects, including anti-inflammatory, anti-apoptotic, and vasodilatory properties. The challenge lies in the safe and targeted delivery of this gaseous molecule. Photoactivatable Carbon Monoxide-Releasing Molecules (photoCORMs) have emerged as a promising solution, offering precise spatiotemporal control over CO release through the application of light. This technical guide provides an in-depth exploration of the core aspects of developing novel photoCORMs, with a focus on the selection of metal centers, experimental evaluation, and the underlying biological mechanisms.

Novel Metal Centers for PhotoCORMs

The versatility of photoCORMs stems from the ability to tune their photophysical and chemical properties by modifying the central metal ion and its ligand sphere. While traditional photoCORMs have often relied on heavy transition metals, recent research has expanded to include a variety of novel metal centers, each with unique advantages.

-

Manganese (Mn): Manganese carbonyl complexes, particularly the fac-[Mn(CO)3]+ core, are among the most extensively studied photoCORMs.[1][2][3] They are often activated by visible light and can be systematically modified to tune their CO-releasing properties.[4] The photoproducts of Mn-based photoCORMs can sometimes be tracked by changes in fluorescence, offering a "turn-on" diagnostic feature.

-

Ruthenium (Ru): Ruthenium complexes are known for their rich photophysical and photochemical properties. Ru-based photoCORMs can be designed to absorb light in the visible and even near-infrared (NIR) regions, which allows for deeper tissue penetration. The mechanism of CO release often involves a triplet metal-to-ligand charge transfer (3MLCT) excited state.

-

Rhenium (Re): Similar to manganese, rhenium forms stable tricarbonyl complexes. Rhenium-based photoCORMs have been developed that are water-soluble, air-stable, and biocompatible, making them suitable for biological applications. Some Re complexes exhibit changes in their luminescence upon CO release, enabling the tracking of CO delivery within cells.

-

Iridium (Ir): Iridium complexes are known for their high phosphorescence quantum yields and are being explored for applications in photodynamic therapy and bioimaging. Their potential as photoCORMs is an active area of research, with the aim of developing highly efficient and trackable CO-releasing agents.

-

Iron (Fe): As a highly abundant and biocompatible metal, iron is an attractive candidate for the development of photoCORMs. Research is focused on stabilizing iron carbonyl complexes to prevent premature CO release while enabling light-triggered activation.

-

Molybdenum (Mo) and Tungsten (W): These metals from Group 6 have also been investigated for their potential in photoCORMs. They can form stable carbonyl complexes with tunable CO release properties.

-

Non-metal Centers: A growing area of research involves the development of metal-free photoCORMs to circumvent concerns about metal toxicity. Systems based on organic scaffolds such as boron-dipyrromethene (BODIPY) and flavonols have been shown to release CO upon visible light irradiation.

Data Presentation: A Comparative Overview of Novel PhotoCORMs

The following table summarizes key quantitative data for a selection of novel photoCORMs, facilitating a comparative analysis of their performance.

| Metal Center | Complex | Excitation Wavelength (λex, nm) | Quantum Yield (ΦCO) | Solvent/Medium | Reference |

| Manganese | fac-[MnBr(CO)3(pbt)] | Visible | Not Reported | Dichloromethane | |

| Manganese | [Mn(CO)3(tpm)]+ | 365 | ~0.07 | Acetonitrile | |

| Ruthenium | [Ru(salen)(X)(CO)]0/-1 | Visible | Not Reported | Not Specified | |

| Rhenium | fac-[Re(bpy)(CO)3(thp)]+ | 405 | Not Reported | Phosphate Buffer | |

| Dinuclear Re-Mn | (CO)5ReMn(CO)3(phen) | 659 | 0.4 ± 0.1 | Aerobic MeCN | |

| Non-metal (Flavonol) | Zinc(II) flavonolato complexes | 419 or 488 | 0.006 - 0.010 | DMSO:PBS buffer |

Experimental Protocols

Synthesis of a Representative PhotoCORM: fac-[Mn(CO)3(bpy)Br]

This protocol provides a general method for the synthesis of a common manganese-based photoCORM. Modifications to the ligand and reaction conditions can be used to synthesize a variety of analogs.

Materials:

-

Manganese(I) pentacarbonyl bromide ([Mn(CO)5Br])

-

2,2'-bipyridine (bpy)

-

Dichloromethane (CH2Cl2), freshly distilled

-

Hexane

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Mn(CO)5Br] (1 equivalent) in dichloromethane.

-

Add a solution of 2,2'-bipyridine (1 equivalent) in dichloromethane to the flask.

-

Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically several hours).

-

Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the characteristic shifts in the CO stretching frequencies.

-

Once the reaction is complete, reduce the solvent volume under vacuum.

-

Precipitate the product by adding hexane.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum.

-

Recrystallize the product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure crystals.

Determination of CO Release using the Myoglobin Assay

The myoglobin (Mb) assay is a widely used spectrophotometric method to quantify the amount of CO released from a photoCORM. It is based on the strong binding of CO to the heme iron of deoxymyoglobin (deoxy-Mb), forming carboxymyoglobin (Mb-CO), which has a distinct absorption spectrum.

Materials:

-

Horse heart myoglobin

-

Sodium dithionite

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cuvettes (quartz or glass)

-

UV-Vis spectrophotometer

-

Light source for photoactivation (e.g., LED or laser with appropriate wavelength)

Procedure:

-

Prepare a stock solution of myoglobin in PBS.

-

In a cuvette, prepare a solution of deoxymyoglobin by adding a small amount of sodium dithionite to the myoglobin solution to reduce the heme iron from Fe(III) to Fe(II). The solution should be deoxygenated by bubbling with an inert gas.

-

Record the initial UV-Vis spectrum of the deoxy-Mb solution. Key absorbance peaks are typically around 434 nm (Soret band) and 556 nm (Q band).

-

Add a known concentration of the photoCORM to the deoxy-Mb solution in the dark.

-

Irradiate the sample with light of the appropriate wavelength and intensity.

-

Record the UV-Vis spectra at various time points during irradiation. The formation of Mb-CO is indicated by a shift in the Soret peak to around 423 nm and the appearance of two Q-bands around 540 nm and 578 nm.

-

The concentration of Mb-CO can be calculated using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and Mb-CO.

Determination of CO Release Quantum Yield (ΦCO)

The quantum yield for CO release is a critical parameter that quantifies the efficiency of the photochemical process. It is defined as the number of CO molecules released per photon absorbed by the photoCORM.

Procedure:

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., potassium ferrioxalate) or a calibrated photodiode.

-

Sample Preparation: Prepare a solution of the photoCORM in a suitable solvent with a known concentration and absorbance at the excitation wavelength.

-

Photolysis: Irradiate the photoCORM solution for a specific period.

-

Quantification of CO Release: Measure the amount of CO released using a calibrated method, such as gas chromatography-thermal conductivity detector (GC-TCD) or the myoglobin assay.

-

Calculation: The quantum yield (ΦCO) is calculated using the following equation:

ΦCO = (moles of CO released) / (moles of photons absorbed)

The moles of photons absorbed can be determined from the photon flux, irradiation time, and the fraction of light absorbed by the sample.

Signaling Pathways and Biological Effects of PhotoCORM-Released CO

The therapeutic effects of CO are mediated through its interaction with various cellular targets, leading to the modulation of key signaling pathways.

The Heme Oxygenase-1 (HO-1)/CO Pathway

Endogenous CO is primarily produced by the enzyme heme oxygenase-1 (HO-1). Exogenous CO delivered by photoCORMs can mimic and enhance the effects of this natural pathway.

CO-Mediated Apoptosis in Cancer Cells

While low concentrations of CO are generally cytoprotective, higher localized concentrations, achievable with photoCORMs, can induce apoptosis in cancer cells. This pro-apoptotic effect is often mediated through the intrinsic mitochondrial pathway.

Caption: CO-induced intrinsic apoptosis pathway in cancer cells.

Experimental and Logical Workflows

General Workflow for PhotoCORM Development and Evaluation

The development of a novel photoCORM follows a logical progression from synthesis to biological evaluation.

Caption: Workflow for novel photoCORM development.

Conclusion